
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorobenzyl group, an amino group, an oxoethyl group, and a cyanobenzoate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of 4-cyano-2-fluorobenzyl alcohol to obtain 4-cyano-2-fluorobenzyl chloride . This intermediate is then reacted with appropriate reagents to introduce the amino and oxoethyl groups, followed by esterification with 4-cyanobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the benzyl ring.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in organic synthesis.
Biology
Research has indicated potential biological activities of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate, particularly its interactions with biomolecules. Studies have explored its effects on enzyme activity and receptor modulation. For instance, the fluorobenzyl group enhances hydrophobic interactions with proteins, which could influence biological pathways.
Medicine
The compound is being investigated for its therapeutic properties. Preliminary studies suggest it may have applications in drug discovery, particularly in developing treatments for diseases where modulation of specific molecular targets is beneficial. Its structural similarity to known pharmacophores positions it as a lead compound for further development.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovative approaches in material science and chemical engineering.
Case Studies
-
Biological Activity Assessment :
A study evaluated the biological activity of related compounds, demonstrating that modifications to the amino group can enhance antimicrobial properties. This suggests that similar modifications to this compound may yield compounds with improved efficacy against bacterial strains . -
Drug Development :
In a recent investigation into compounds with similar structural motifs, researchers found that certain derivatives exhibited significant inhibition of target enzymes implicated in cancer progression. This highlights the potential of this compound in oncological drug discovery . -
Material Science Applications :
The compound has been explored for its utility in developing novel materials with specific electronic properties, showcasing its versatility beyond traditional medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzyl group can interact with hydrophobic pockets in proteins, while the amino and oxoethyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-fluorobenzyl chloride: An intermediate in the synthesis of the target compound.
Quercetin derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorobenzyl group provides stability and lipophilicity, while the amino and oxoethyl groups offer versatility in chemical modifications.
Biological Activity
The compound 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is a member of a class of compounds known for their diverse biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on mechanisms, efficacy, structure-activity relationships (SAR), and case studies that illustrate its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H16F N3O3
- Molecular Weight : 337.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Cell Signaling Modulation : It can modulate pathways related to cell survival and apoptosis, particularly in pancreatic β-cells, suggesting a role in diabetes management.
- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Notable findings from various studies include:
Substituent | Effect on Activity | Notes |
---|---|---|
Fluorine on Benzyl Group | Increased potency | Enhances lipophilicity and cellular uptake |
Cyanobenzoate Moiety | Essential for activity | Contributes to binding affinity with target proteins |
Variations in Alkyl Chain Length | Variable effects | Shorter chains generally improve activity but may affect solubility |
Antidiabetic Effects
Recent studies have highlighted the compound's protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. For instance:
- Study Findings : In vitro assays demonstrated that at a concentration of 0.1μM, the compound exhibited maximal protective activity against ER stress-induced apoptosis in pancreatic β-cells, significantly outperforming existing therapies .
Anticancer Potential
Another area of research has focused on its anticancer properties:
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-15-4-2-1-3-14(15)10-20-16(21)11-23-17(22)13-7-5-12(9-19)6-8-13/h1-8H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYDQIOILDOZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.